molecular formula C22H18N4O2 B4723565 N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine

N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine

Cat. No. B4723565
M. Wt: 370.4 g/mol
InChI Key: FGQYHINDVWFGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMN-673 is a potent and selective PARP inhibitor that has been shown to have significant anti-tumor activity in preclinical studies. PARP inhibitors have emerged as a promising class of drugs for the treatment of cancer due to their ability to selectively target cancer cells with defects in DNA repair pathways. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

BMN-673 is a potent and selective PARP inhibitor that works by inhibiting the activity of PARP enzymes, which play a critical role in the repair of DNA damage. By inhibiting PARP activity, BMN-673 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and physiological effects:
BMN-673 has been shown to have significant anti-tumor activity in preclinical models of cancer. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 has also been shown to have minimal toxicity in preclinical studies, suggesting that it may be well-tolerated in patients.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMN-673 is its potent and selective PARP inhibition activity, which makes it an attractive candidate for the treatment of cancer. However, one of the limitations of BMN-673 is its high cost, which may limit its accessibility for researchers and patients.

Future Directions

There are several future directions for the development and application of BMN-673. One potential direction is to evaluate the efficacy of BMN-673 in combination with other targeted therapies for the treatment of cancer. Another potential direction is to explore the use of BMN-673 in combination with immunotherapy for the treatment of cancer. In addition, future studies could focus on identifying biomarkers that predict response to BMN-673 and other PARP inhibitors in patients with cancer.
In conclusion, BMN-673 is a novel PARP inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, and future studies will continue to explore its potential for the treatment of cancer.

Scientific Research Applications

BMN-673 has been extensively studied in preclinical models of cancer and has demonstrated significant anti-tumor activity. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-benzyl-N-methyl-2-(3-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-25(15-16-8-3-2-4-9-16)22-19-12-5-6-13-20(19)23-21(24-22)17-10-7-11-18(14-17)26(27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQYHINDVWFGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Reactant of Route 3
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Reactant of Route 4
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Reactant of Route 5
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Reactant of Route 6
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.